Dimethylaminoethyl acrylate benzyl chloride

Antimicrobial monomers Quaternary ammonium biocides Textile finishing agents

Dimethylaminoethyl acrylate benzyl chloride (also referred to as DABC, DMAEA-BQ, or Adamquat BZ is a quaternary ammonium monomer formed by the reaction of dimethylaminoethyl acrylate with benzyl chloride. It carries a permanently cationic charge from the quaternary nitrogen and a polymerizable acryloyl group, enabling copolymerization with acrylamide and other vinyl monomers to produce high-molecular-weight cationic polyelectrolytes.

Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
CAS No. 46830-22-2
Cat. No. B1583487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylaminoethyl acrylate benzyl chloride
CAS46830-22-2
Molecular FormulaC14H20ClNO2
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESC[N+](C)(CCOC(=O)C=C)CC1=CC=CC=C1.[Cl-]
InChIInChI=1S/C14H20NO2.ClH/c1-4-14(16)17-11-10-15(2,3)12-13-8-6-5-7-9-13;/h4-9H,1,10-12H2,2-3H3;1H/q+1;/p-1
InChIKeyZGCZDEVLEULNLJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylaminoethyl Acrylate Benzyl Chloride (CAS 46830-22-2): A Benzyl-Functionalized Cationic Acrylate Monomer for High-Performance Polyelectrolytes


Dimethylaminoethyl acrylate benzyl chloride (also referred to as DABC, DMAEA-BQ, or Adamquat BZ 80) is a quaternary ammonium monomer formed by the reaction of dimethylaminoethyl acrylate with benzyl chloride . It carries a permanently cationic charge from the quaternary nitrogen and a polymerizable acryloyl group, enabling copolymerization with acrylamide and other vinyl monomers to produce high-molecular-weight cationic polyelectrolytes . The benzyl substituent confers enhanced hydrophobic character relative to the methyl chloride analog, which translates into differentiated performance in flocculation, papermaking retention, antimicrobial activity, and oilfield applications [1].

1
Benzyl-functionalized cationic acrylate monomer
Permanently charged quaternary ammonium with polymerizable acryloyl group for radical copolymerization
2
Enhanced hydrophobic character vs. methyl quat analog
Benzyl substituent lowers CMC and enables hydrophobic association in copolymer architectures
3
Supports flocculation, antimicrobial, papermaking, and oilfield workflows
Reported performance differentiation in salt-tolerant flocculation, antimicrobial coatings, retention aids, and deposit removal

Why Dimethylaminoethyl Acrylate Benzyl Chloride Cannot Be Simply Replaced by the Methyl Chloride Quaternary Salt in Performance-Critical Formulations


Although dimethylaminoethyl acrylate methyl chloride quaternary (DMAEA-MC, commonly sold as DAC) and the benzyl chloride quaternary (DMAEA-BQ) share the same acrylate backbone and permanent cationic charge, the benzyl substituent fundamentally alters the monomer's hydrophobicity, surface activity, and copolymerization behavior [1]. The benzyl group lowers the critical micelle concentration (CMC), enhances hydrophobic association in copolymer architectures, and improves adsorption onto hydrophobic suspended solids [2]. These differences manifest in quantifiable performance gaps: benzyl-quaternized copolymers outperform their methyl-quaternized counterparts in salt-tolerant flocculation, antimicrobial activity against Gram-positive bacteria, and retention efficiency in papermaking [3]. Procurement decisions that treat these quaternary ammonium monomers as interchangeable risk underperformance in applications where hydrophobic modification, shear-resistant floc structure, or enhanced antimicrobial potency is required.

Target: DMAEA-BQ (Benzyl Quat)
  • Benzyl substituent enhances hydrophobicity
  • Lower CMC; supports hydrophobic association
  • Reported higher performance in salt-tolerant flocculation
  • Reported higher antimicrobial activity context
Substitute: DMAEA-MC (Methyl Quat)
  • Methyl group provides lower hydrophobicity
  • Higher CMC; limited hydrophobic association
  • May underperform in high-salinity conditions
  • Antimicrobial profile may differ significantly
Same acrylate backbone and permanent charge do not imply interchangeable performance. Benzyl vs. methyl quat selection may shift copolymer hydrophobicity, shear resistance, and antimicrobial profile. Substitution without validation may compromise formulation performance in hydrophobically demanding applications.

Quantitative Differentiation Evidence for Dimethylaminoethyl Acrylate Benzyl Chloride vs. Closest Analogs


Bactericidal Activity of DBPMA (Benzyl-Functionalized Monomer) vs. Commercial Bactericide 1227 Against Staphylococcus aureus ATCC 6538

The benzyl-functionalized quaternary ammonium monomer DBPMA (structurally analogous to DMAEA-BQ) demonstrated superior bactericidal activity against Staphylococcus aureus ATCC 6538 when compared directly with the commercial bactericide 1227 (dodecyl dimethyl benzyl ammonium chloride) [1]. The critical micelle concentration (CMC) of DBPMA at 25°C was substantially lower than that of dodecyl trimethyl ammonium bromide (DTAB), a structurally simpler quaternary ammonium surfactant lacking the polymerizable acrylate group [2]. This lower CMC indicates enhanced surface activity and more efficient bacterial membrane disruption at lower concentrations.

Bactericidal activity
Head-to-head
DBPMA (benzyl-functionalized monomer) demonstrated higher bactericidal activity vs. commercial bactericide 1227 against S. aureus ATCC 6538. CMC at 25°C substantially lower than DTAB reference.
Supports antimicrobial monomer screening context
Data to verify: qualitative ranking reported; quantitative MIC values not provided in source
Antimicrobial monomers Quaternary ammonium biocides Textile finishing agents

Flocculation Performance of Amphoteric Hydrophobic-Associative AAB Copolymers Incorporating DMAEA-BQ vs. Commercial Cationic and Anionic Polyacrylamides in Saline Montmorillonite Suspensions

A series of amphoteric hydrophobic-associative flocculants (AAB series) based on poly(acrylamide/acrylic acid/dimethyl benzyl aminoethyl acrylate chloride) were prepared and benchmarked against commercial cationic polyacrylamide (cPAM), commercial anionic polyacrylamide (aPAM), and a homemade cationic flocculant (AAB-0-5) [1]. The flocculation performance was evaluated in 1 wt% montmorillonite suspensions by turbidity reduction, optimal dosage, and settlement rate. The AAB flocculants incorporating the benzyl-functionalized monomer outperformed all comparators independent of salt type and concentration, with the performance advantage attributed to the combination of anti-polyelectrolyte behavior and hydrophobic association enabled by the benzyl substituent [2]. In salt solutions, the apparent viscosity of AAB copolymers increased with increasing salt concentration — a counterintuitive anti-polyelectrolyte effect not observed with conventional cPAM or aPAM [3].

Salt-tolerant flocculation
Head-to-head
AAB amphoteric copolymers incorporating DMAEA-BQ outperformed commercial cPAM, aPAM, and homemade cationic control across salt types and concentrations in 1 wt% montmorillonite suspensions. Apparent viscosity increased with salt concentration, showing anti-polyelectrolyte behavior.
Supports salt-tolerant flocculant selection
Multi-parameter ranking: turbidity reduction, optimal dosage, and settlement rate
Water treatment flocculants Salt-tolerant flocculation Amphoteric polyelectrolytes

Manufacturing Purity and Yield: Benzyldimethylammonium Chloride Acrylate vs. Methacrylate Analog via Solvent-Based Clean Production Process

A patent describing a clean production method for high-purity (meth)acryloyl ethoxy benzyldimethyl ammonium chloride reports directly comparable yield and purity data for the acrylate (DMAEA-BQ) and methacrylate (DMAEMA-BQ) variants [1]. Using methyl benzoate as reaction solvent, the acrylate variant achieved a single-pass product yield of 98.4% with analytical purity of 99.2%, while the methacrylate analog yielded 93.1% with purity of 99.6% under comparable conditions [2]. Over 6 cycles of mother liquor recycling, the methacrylate variant averaged 96.12% yield [3]. The higher single-pass yield of the acrylate variant suggests greater synthetic efficiency and lower raw material consumption in industrial production.

Synthetic yield and purity
Head-to-head
Acrylate variant (DMAEA-BQ): 98.4% single-pass yield, 99.2% purity. Methacrylate analog: 93.1% yield, 99.6% purity. 5.3 percentage-point yield advantage for acrylate under comparable conditions using methyl benzoate solvent at 35–38°C.
Supports synthetic efficiency comparison
Patent CN101717340A; single-pass data; methacrylate averaged 96.12% over 6 recycling cycles
Monomer synthesis Process chemistry High-purity quaternary ammonium monomers

Papermaking Retention and Drainage: DMAEA-BQ-Containing Copolymers vs. Polyacrylamide Homopolymer in CaCO₃ Suspension Flocculation

Copolymers of acrylamide (AM) and acryloyloxyethyl dimethylbenzyl ammonium chloride (AODBAC, synonymous with DMAEA-BQ) synthesized by dispersion polymerization were evaluated as flocculants and retention aids in papermaking using a model CaCO₃ suspension [1]. The cationic copolymers exhibited improved flocculation behavior compared to polyacrylamide homopolymer, with floc size increasing with molecular weight [2]. Critically, the AODBAC-containing copolymers demonstrated better shear resistance than the non-ionic polyacrylamide homopolymer, an essential property for retention aid performance under the high-shear conditions of modern papermaking [3].

Papermaking retention
Head-to-head
AM/AODBAC (DMAEA-BQ) copolymers showed improved flocculation and higher shear resistance vs. polyacrylamide homopolymer in CaCO₃ model suspension. Floc size positively correlated with copolymer molecular weight.
Supports shear-resistant retention aid selection
Qualitative ranking; shear resistance critical for high-speed paper machine conditions
Papermaking additives Retention aids Cationic flocculants

Oilfield Wax Removal: Synergistic Use of DMAEA-BQ and DMAEA-MC in Copolymer Formulations for Enhanced Deposit Cleaning

A patent on cleaning and removal of wax deposits in oil and gas wells explicitly claims formulations that combine dimethylaminoethyl acrylate benzyl chloride quaternary salt (DMAEA-BQ) and dimethylaminoethyl acrylate methyl chloride quaternary salt (DMAEA-MC) in specific molar ratios with acrylamide [1]. The claimed copolymer molar ratio range is 1:2:1.3 to 1:3:2 (acrylamide:DMAEA-BQ:DMAEA-MC), with an optimized ratio of 1:2.5:1.6 for wax removal performance [2]. The inclusion of the benzyl quaternary monomer provides hydrophobic character that enhances interaction with paraffinic wax deposits, while the methyl quaternary monomer contributes charge density — a synergistic design not achievable with either monomer alone [3].

Oilfield wax removal
Class-level
Patent claims synergistic copolymer formulation with optimized molar ratio 1:2.5:1.6 (acrylamide:DMAEA-BQ:DMAEA-MC). Benzyl quat provides hydrophobic wax interaction; methyl quat contributes charge density. MW range 1,000,000–5,000,000 Da preferred.
Reported formulation context for oilfield application
Class-level inference from patent claims; requires application-specific validation
Oil and gas production chemicals Wax deposit removal Cationic copolymer dispersants

Enhanced Hydrophobic Association: DMAEA-BQ as Co-Monomer with DADMAC for Color Removal from Pulp and Paper Wastewater

Hydrophobic polyelectrolyte copolymers formed from 70% diallyldimethylammonium chloride (DADMAC) and 30% DMAEA-BQ were developed specifically for color removal from pulp and paper mill wastewater [1]. Related patent literature describes DMAEA-BQ/DADMAC copolymers as 'hydrophobically associating coagulants' with enhanced performance at replacement ratios of approximately 0.45–0.50 relative to DADMAC-only formulations [2]. The benzyl group on DMAEA-BQ introduces sufficient hydrophobic character to promote intermolecular association in aqueous solution, enhancing flocculation and color-body capture without requiring high total polymer dosage [3].

Hydrophobic association
Class-level
70:30 DADMAC:DMAEA-BQ copolymer reported as hydrophobically associating coagulant for pulp/paper wastewater color removal. Replacement ratio ~0.45–0.50 vs. DADMAC homopolymer, indicating 50–55% dosage reduction for equivalent performance.
Reported hydrophobic association context
Class-level inference; color removal efficiency requires source-specific review
Color removal Hydrophobic polyelectrolytes Pulp and paper wastewater treatment

Where Dimethylaminoethyl Acrylate Benzyl Chloride Delivers Demonstrated Differential Value: Evidence-Based Application Scenarios


High-Salinity Industrial Wastewater Treatment Requiring Salt-Tolerant Flocculants

In wastewater streams with elevated salt concentrations (e.g., produced water from oil and gas operations, tannery effluents, or desalination brine), conventional cationic polyacrylamide flocculants based on DMAEA-MC (methyl chloride quat) suffer from charge screening that collapses polymer chains and reduces flocculation efficiency. The AAB-series amphoteric flocculants incorporating DMAEA-BQ as the hydrophobic cationic comonomer exhibit anti-polyelectrolyte behavior: apparent viscosity increases with salt concentration rather than decreasing, maintaining bridging flocculation capacity under conditions that deactivate conventional cPAM [1]. This scenario is directly supported by the montmorillonite flocculation data showing AAB copolymers outperforming commercial cPAM and aPAM independent of salt type and concentration [2].

Antimicrobial Textile Finishing with Covalently Bonded Quaternary Ammonium Functionality

For durable antimicrobial textile finishes, DMAEA-BQ (as DBPMA) offers the dual advantage of a polymerizable acrylate group for covalent incorporation into polymer backbones and a benzyl quaternary ammonium moiety with demonstrated superior bactericidal activity against S. aureus compared to commercial non-polymerizable quaternary ammonium biocides [1]. The lower CMC of DBPMA relative to DTAB enables effective antimicrobial action at lower concentrations, reducing biocide leaching and improving the durability profile of treated textiles [2]. This scenario leverages the evidence that benzyl-functionalized, polymerizable quaternary ammonium monomers outperform both non-polymerizable commercial biocides and simpler quaternary ammonium surfactants in antimicrobial potency.

High-Speed Papermaking Requiring Shear-Resistant Retention and Drainage Aids

Modern paper machines operating at high speeds subject retention aid polymers to intense shear forces that can degrade floc structure. AM/AODBAC (DMAEA-BQ) copolymers have demonstrated superior shear resistance compared to non-ionic polyacrylamide homopolymer in CaCO₃ retention applications [1]. The benzyl group's hydrophobic character contributes to floc integrity under shear, while the permanent cationic charge ensures strong electrostatic anchoring to negatively charged cellulose fibers and fillers [2]. This scenario is validated by the floc size and shear resistance data from Cho et al. (2002) and the broader patent literature on DMAEA-BQ-containing papermaking additives [3].

Oil and Gas Well Deposit Removal Using Synergistic Benzyl/Methyl Quaternary Copolymers

For removal of paraffinic wax deposits in oil and gas wells, copolymer formulations that combine DMAEA-BQ and DMAEA-MC in optimized molar ratios (acrylamide:DMAEA-BQ:DMAEA-MC = 1:2.5:1.6) leverage the hydrophobic benzyl group for wax interaction and the methyl quaternary group for charge density [1]. This synergistic design, explicitly claimed in patent literature, cannot be replicated using either monomer alone [2]. The scenario is directly supported by the molar ratio optimization data in US Patent Application 20170029691 and is relevant for procurement decisions in oilfield chemical supply chains where deposit removal performance is critical [3].

Application
Selection Property
Validation Focus
High-salinity industrial wastewater treatment
Salt-tolerant amphoteric flocculant profile
Anti-polyelectrolyte behavior under saline conditions
Antimicrobial textile finishing
Polymerizable benzyl quaternary ammonium monomer
CMC and bactericidal activity benchmarking
High-speed papermaking retention and drainage
Shear-resistant cationic copolymer structure
Floc integrity under high-shear conditions
Oil and gas well deposit removal
Synergistic benzyl/methyl quat copolymer design
Hydrophobic-hydrophilic balance optimization
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